molecular formula C10H8N2O2S B186236 2-Methyl-4-(4-nitrophenyl)thiazole CAS No. 33102-81-7

2-Methyl-4-(4-nitrophenyl)thiazole

Cat. No.: B186236
CAS No.: 33102-81-7
M. Wt: 220.25 g/mol
InChI Key: NNJAZKNRYIMHJV-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(4-nitrophenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-nitrophenyl)thiazole is unique due to the presence of both the nitro and methyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAZKNRYIMHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186772
Record name 2-Methyl-4-(4-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33102-81-7
Record name 2-Methyl-4-(4-nitrophenyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-(4-nitrophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-(4-nitrophenyl)-ethanone (2.5 mmol) and thioacetamide (3 mmol) in N,N-dimethylformamide (20 mL) was heated at 65° C. for 8 h. Ethyl acetate (40 mL) was added and the solution was washed with water (3×20 mL). The product was purified by crystallization from ether to give the title product (80%). ESMS [M+H]+: 221.2
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major fragmentation pathways observed for 2-Methyl-4-(4-nitrophenyl)thiazole under electron impact mass spectrometry?

A1: The research paper by [] highlights three prominent fragmentation pathways for this compound under electron impact conditions:

    Q2: How was mass spectrometry used to identify the anaerobic microsomal nitroreduction product of this compound?

    A2: The researchers utilized electron impact, chemical ionization, and high-resolution mass spectrometry to analyze the anaerobic microsomal metabolite of this compound []. By comparing the mass spectra of the metabolite with the parent compound and known fragmentation patterns, they definitively identified the metabolite as 2-Methyl-4-(4-aminophenyl)-thiazole. This finding indicates that the nitro group undergoes reduction in an anaerobic microsomal environment, likely a crucial metabolic transformation for this compound.

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